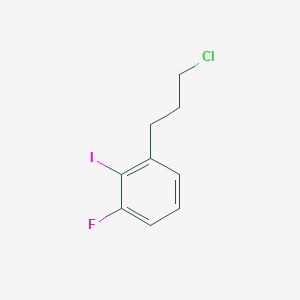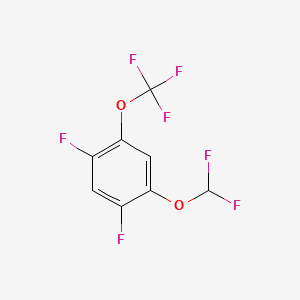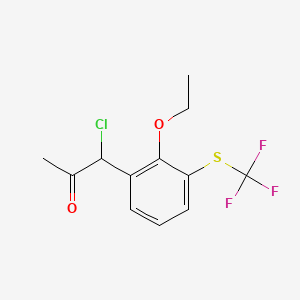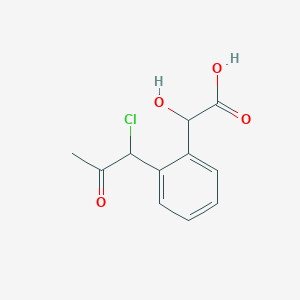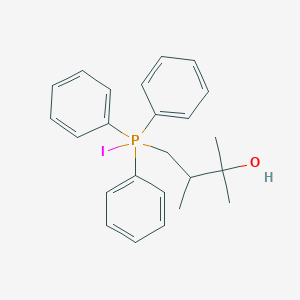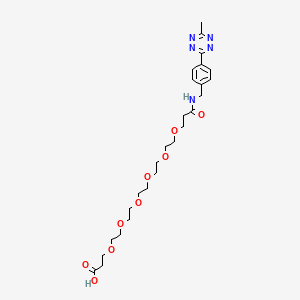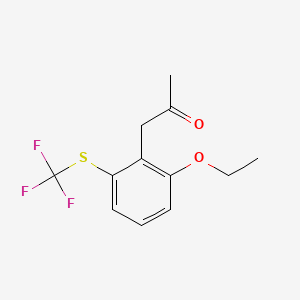
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure It is characterized by the presence of bromomethyl, methylthio, and chloropropanone groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and bromine atoms.
Addition Reactions: The chloropropanone group can participate in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific pathways. The methylthio group can also participate in redox reactions, affecting the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(4-(Methylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, leading to different chemical properties and applications.
1-(4-(Bromomethyl)-2-(methylthio)phenyl)ethanone:
These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C11H12BrClOS |
|---|---|
Molekulargewicht |
307.63 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)9-4-3-8(6-12)5-10(9)15-2/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
HPPHSRFYFBXUAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)

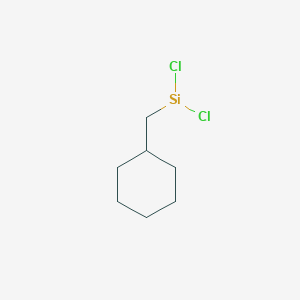
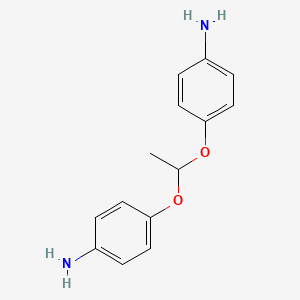
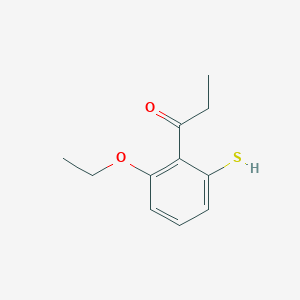
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
